(1-((2-Methylthiazol-4-Yl)Methyl)-1,4,5,7-Tetrahydropyrano[3,4-C]Pyrazol-4-Yl)Methanol
Description
This compound features a pyrano[3,4-c]pyrazole core substituted with a 2-methylthiazole moiety and a hydroxymethyl group.
Properties
IUPAC Name |
[1-[(2-methyl-1,3-thiazol-4-yl)methyl]-5,7-dihydro-4H-pyrano[3,4-c]pyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-8-14-10(7-18-8)3-15-12-6-17-5-9(4-16)11(12)2-13-15/h2,7,9,16H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXDKMPRDADGRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C3=C(C=N2)C(COC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antitumor Activity: Comparison with 1,3,4-Thiadiazole and Thiazole Derivatives
highlights compounds with pyrazole-triazole-thiadiazole or thiazole scaffolds exhibiting potent antitumor effects. For example:
| Compound | Structure | IC50 (µM) MCF-7 | IC50 (µM) HepG2 | Reference |
|---|---|---|---|---|
| 1,3,4-Thiadiazole derivative 9b | Contains triazole and thiadiazole cores | N/A | 2.94 | |
| Thiazole derivative 12a | Thiazole-pyrazole hybrid | 3.4 | 1.19 |
The target compound’s pyrano-pyrazole-thiazole architecture shares key features with these active analogs, such as nitrogen-rich heterocycles and planar aromatic systems. However, the absence of a triazole or thiadiazole ring in the target compound could reduce steric bulk, possibly altering target selectivity .
Enzyme Inhibition: Molecular Docking Insights
describes triazolo-thiadiazoles with pyrazole substituents (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b][1,3,4]thiadiazoles) showing affinity for 14-α-demethylase lanosterol (CYP51), a fungal enzyme. Molecular docking scores (e.g., binding energy = -9.2 kcal/mol for top analogs) suggest competitive inhibition . While the target compound lacks a triazole-thiadiazole system, its pyrazole and thiazole moieties could similarly interact with CYP51’s hydrophobic active site. Further computational studies are needed to validate this hypothesis.
Structural and Physicochemical Properties
Key differences between the target compound and analogs from and include:
- Polarity : The hydroxymethyl group increases hydrophilicity compared to methyl or aryl substituents in 9b and 12a.
- Rigidity : The tetrahydropyran ring in the target compound imposes conformational constraints absent in linear thiadiazole or triazole derivatives.
- Synthetic Accessibility: The target compound’s fused pyrano-pyrazole system requires multi-step synthesis, similar to the triazolo-thiadiazoles in but more complex than the thiazoles in .
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